molecular formula C19H18N2O4S B2834802 N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2097891-68-2

N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2834802
CAS No.: 2097891-68-2
M. Wt: 370.42
InChI Key: IROFMGJJOWSJNJ-UHFFFAOYSA-N
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Description

    Starting Materials: The furan-phenyl intermediate and thiophene-2-carboxaldehyde.

    Reaction Conditions: This step involves a reductive amination reaction, using sodium triacetoxyborohydride as the reducing agent in a solvent like dichloromethane (DCM).

    Process: The intermediate reacts with thiophene-2-carboxaldehyde to introduce the thiophene group, forming the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

    Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

  • Formation of the Furan-Phenyl Intermediate

      Starting Materials: 4-bromophenylfuran and 2-hydroxyethylamine.

      Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).

      Process: The 4-bromophenylfuran undergoes a Suzuki coupling reaction with 2-hydroxyethylamine to form the intermediate.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the furan ring can lead to the formation of furanones, while the thiophene ring can form sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduction can lead to the formation of alcohols or amines from the respective functional groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents like dimethylformamide (DMF).

      Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s heterocyclic rings can act as ligands in metal-catalyzed reactions, enhancing catalytic efficiency.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound can be designed to inhibit specific enzymes, making it useful in studying biochemical pathways.

    Molecular Probes: Its fluorescent properties can be utilized in imaging and diagnostic applications.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Antimicrobial Agents: Its heterocyclic rings are known for their antimicrobial properties, making it a candidate for new antibiotic development.

Industry

    Polymer Synthesis: The compound can be used as a monomer in the synthesis of polymers with unique properties.

    Electronics: Its electronic properties make it suitable for use in organic semiconductors and other electronic devices.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate signal transduction.

    Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide shares similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Diversity: The combination of furan and thiophene rings in a single molecule provides a unique structural framework that can interact with multiple biological targets.

Properties

IUPAC Name

N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-16(13-5-7-14(8-6-13)17-4-1-9-25-17)12-21-19(24)18(23)20-11-15-3-2-10-26-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROFMGJJOWSJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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